4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common method includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Oxadiazole Ring: This step involves the reaction of the benzothiazole derivative with a hydrazine derivative to form the oxadiazole ring.
Attachment of the Thiophene Moiety: The final step involves the coupling of the oxadiazole-benzothiazole intermediate with a thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biologically, it has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicine, research is focused on its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry
Industrially, it can be used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer cells, it could induce apoptosis by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(thiophen-2-ylmethyl)aniline
- 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness
What sets 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine apart is its combination of a benzothiazole core with an oxadiazole ring and a thiophene moiety. This unique structure imparts specific electronic and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-19-8-4-2-5-9-11(8)15-14(22-9)16-13-18-17-12(20-13)10-6-3-7-21-10/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBEVQYIUETPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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